molecular formula C23H16ClF3N6O B12418012 8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one

8-(4-chlorophenyl)-6-(2-methyl-2H-indazol-5-yl)-2-[(2,2,2-trifluoroethyl)amino]pyrido[4,3-d]pyrimidin-7(6H)-one

Cat. No.: B12418012
M. Wt: 484.9 g/mol
InChI Key: XXCYDSDPIJJBSI-UHFFFAOYSA-N
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Description

AGI-43192 is a small molecule drug developed by Agios Pharmaceuticals, Inc. It is a potent inhibitor of methionine adenosyltransferase 2A (MAT2A), an enzyme involved in the production of S-adenosylmethionine (SAM). This compound has shown potential in the treatment of central nervous system diseases and cancer .

Preparation Methods

AGI-43192 is synthesized through a series of chemical reactions involving specific reagents and conditionsThe exact details of the synthetic route and industrial production methods are proprietary and not publicly disclosed .

Chemical Reactions Analysis

AGI-43192 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

AGI-43192 has several scientific research applications:

    Chemistry: It is used to study the role of SAM regulation in various biochemical pathways.

    Biology: It helps in understanding the metabolic processes involving MAT2A and SAM.

    Medicine: It has potential therapeutic applications in treating central nervous system diseases and certain types of cancer.

    Industry: It is used in the development of new drugs targeting MAT2A

Mechanism of Action

AGI-43192 exerts its effects by inhibiting the activity of methionine adenosyltransferase 2A (MAT2A). This inhibition reduces the production of S-adenosylmethionine (SAM), a crucial methyl donor in various biochemical processes. The molecular targets and pathways involved include the MAT2A enzyme and the SAM-dependent methylation pathways .

Comparison with Similar Compounds

AGI-43192 is compared with other MAT2A inhibitors such as AG-270 and AGI-41998. While AG-270 is a first-in-class MAT2A inhibitor, AGI-41998 is a brain-penetrant compound. AGI-43192 is unique in its ability to penetrate the blood-brain barrier, making it particularly useful for studying SAM regulation in the central nervous system .

Properties

Molecular Formula

C23H16ClF3N6O

Molecular Weight

484.9 g/mol

IUPAC Name

8-(4-chlorophenyl)-6-(2-methylindazol-5-yl)-2-(2,2,2-trifluoroethylamino)pyrido[4,3-d]pyrimidin-7-one

InChI

InChI=1S/C23H16ClF3N6O/c1-32-10-14-8-17(6-7-18(14)31-32)33-11-15-9-28-22(29-12-23(25,26)27)30-20(15)19(21(33)34)13-2-4-16(24)5-3-13/h2-11H,12H2,1H3,(H,29,30)

InChI Key

XXCYDSDPIJJBSI-UHFFFAOYSA-N

Canonical SMILES

CN1C=C2C=C(C=CC2=N1)N3C=C4C=NC(=NC4=C(C3=O)C5=CC=C(C=C5)Cl)NCC(F)(F)F

Origin of Product

United States

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